molecular formula C9H11F3N2 B12444151 4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole

4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole

Cat. No.: B12444151
M. Wt: 204.19 g/mol
InChI Key: SROFTFSAQLRBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Mechanism of Action

Biological Activity

4,5,6,7-Tetrahydro-5-methyl-3-trifluoromethyl-1H-indazole is a heterocyclic compound with significant pharmaceutical potential. Its unique trifluoromethyl group enhances its biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11F3N2
  • Molecular Weight : 204.19 g/mol
  • CAS Number : 35179-55-6

The trifluoromethyl group in this compound is known to enhance lipophilicity and metabolic stability. This modification can lead to increased potency against various biological targets. The compound has been shown to interact with several kinases and enzymes involved in cancer pathways.

Pharmacological Effects

Research indicates that indazole derivatives exhibit a range of biological activities:

  • Anticancer Activity :
    • The compound has demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). In vitro studies reported IC50 values indicating significant inhibition of cell proliferation.
    • A study showed that indazole derivatives could selectively inhibit kinases like BRAF and MEK1, which are crucial in cancer signaling pathways .
  • Anti-inflammatory Properties :
    • Indazole compounds have been evaluated for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Cao et al. (2020) Identified the compound as a potent inhibitor of FGFR1 with an IC50 value of 2.9 nM. It showed good selectivity and oral bioavailability in rodent models .
Li et al. (2018) Reported that derivatives of indazole containing trifluoromethyl groups exhibited enhanced anti-proliferative activities against various cancer cell lines .
Zhang et al. (2020) Conducted DFT studies revealing the electronic properties of the compound correlated with its biological activity against A549 and HeLa cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the indazole ring can significantly impact biological activity:

  • Substituents at the 4-position enhance kinase inhibition.
  • The presence of the trifluoromethyl group is crucial for increasing lipophilicity and metabolic stability.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

5-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C9H11F3N2/c1-5-2-3-7-6(4-5)8(14-13-7)9(10,11)12/h5H,2-4H2,1H3,(H,13,14)

InChI Key

SROFTFSAQLRBNH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C(=NN2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.